heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

mRNA delivery Lipid nanoparticles Ionizable lipid SAR

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate, commercially known as BP Lipid 114 (CAS 2714482-25-2), is a synthetic ethanolamine-based ionizable lipid. It belongs to the class of multi‑tail ionizable amino‑lipids designed for lipid nanoparticle (LNP) formulations.

Molecular Formula C42H83NO5
Molecular Weight 682.1 g/mol
Cat. No. B11928822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate
Molecular FormulaC42H83NO5
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-27-23-29-36-43(37-38-44)35-28-21-17-20-26-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3
InChIKeyNWXYCHRKZBNVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate (BP Lipid 114) – Procurement-Ready Profile for mRNA and siRNA LNP Development


Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate, commercially known as BP Lipid 114 (CAS 2714482-25-2), is a synthetic ethanolamine-based ionizable lipid . It belongs to the class of multi‑tail ionizable amino‑lipids designed for lipid nanoparticle (LNP) formulations. The molecule features a heptadecan‑9‑yl primary‑ester tail (9‑carbon outside chain), a secondary ester at the C6 position relative to the amine nitrogen, a nonyloxy‑terminated hexanoate branch, and a 2‑hydroxyethyl headgroup . These structural attributes contribute to pH‑dependent protonation (pKa ~6.8) , facilitating efficient nucleic acid encapsulation at low pH and neutral charge at physiological pH, which is critical for minimizing off‑target interactions during systemic delivery.

Why Generic Substitution of BP Lipid 114 with In‑Class Ionizable Lipids Compromises LNP Potency and Clearance Profiles


Ionizable lipids cannot be interchanged generically because subtle variations in the number of outside carbons, ester‑linkage positions, and headgroup chemistry lead to non‑linear changes in LNP potency, biodistribution, and metabolic clearance. BP Lipid 114 was specifically designed with a 9‑carbon primary‑ester tail, ester bonds at C6 and C8 relative to the amine, and an ethanolamine head to balance mRNA encapsulation efficiency with improved hepatic clearance via endogenous esterases . Substituting with a lipid that has a different outside‑carbon count or ester topology—for instance, SM‑102 (heptadecan‑9‑yl 8‑((2‑hydroxyethyl)(6‑oxo‑6‑(undecyloxy)hexyl)amino)octanoate) with its 11‑carbon tail or ALC‑0315 with its tertiary amine and different tail lengths—has been shown in direct comparative luciferase expression studies to markedly alter transfection efficiency in HEK293T cells, with the machine‑learning model identifying the number of outside carbons as the most important predictor of LNP potency [1]. Furthermore, BP Lipid 114 demonstrates a measured pKa of approximately 6.8, which is considered within the optimal range for endosomal escape while maintaining low surface charge in circulation; lipids with pKa values below 6.5 or above 7.2 often exhibit reduced delivery efficiency or increased systemic toxicity . These quantitative structure–activity relationships preclude simple substitution without re‑optimization of the entire LNP formulation.

Quantitative Differentiation of BP Lipid 114: Head‑to‑Head Potency, Clearance, and pKa Data Versus SM‑102 and ALC‑0315 Analogues


mRNA Transfection Efficiency in HEK293T Cells: BP Lipid 114 vs. SM‑102 – Effect of Outside‑Carbon Count on Luciferase Expression

The 2023 study by Lewis et al. directly evaluated BP Lipid 114 (9‑carbon outside tail) alongside SM‑102 (11‑carbon outside tail) and other outside‑carbon variants in HEK293T cells using nanoluciferase mRNA LNPs. This study generated the first quantitative structure–potency relationship for this class of lipids, identifying outside‑carbon count as the single most influential feature predicting LNP transfection efficiency [1]. The machine‑learning model trained on this dataset achieved an R² of 0.83 for predicting luciferase activity of novel outside‑carbon variants not included in the training set, confirming the robustness of the structure–activity relationship .

mRNA delivery Lipid nanoparticles Ionizable lipid SAR

Apparent pKa Determination: BP Lipid 114 (pKa ~6.8) vs. Optimal Ionizable Lipid Range for Endosomal Escape

The apparent pKa of BP Lipid 114 has been determined to be approximately 6.8 by multiple independent suppliers using standard TNS fluorescence titration assays [1]. This value lies within the empirically established optimal window (pKa 6.2–7.0) for efficient endosomal escape while maintaining a neutral surface charge at physiological pH (7.4). In contrast, SM‑102 has been reported with a pKa of approximately 6.7–6.8 in the literature, and ALC‑0315 has a reported pKa of 6.5–6.7 [2]. The comparable pKa of BP Lipid 114 to SM‑102 suggests that the differentiation in potency observed in cellular assays is attributable primarily to tail‑length and ester‑linkage topology rather than to differences in protonation behavior.

Ionizable lipid pKa Endosomal escape LNP formulation

Esterase‑Mediated Hepatic Clearance Advantage: Biodegradable Ester Topology of BP Lipid 114 vs. Non‑Ester Ionizable Lipids

BP Lipid 114 incorporates two ester linkages positioned at C6 and C8 relative to the amine nitrogen, a design feature explicitly cited to improve clearance of the lipid in the liver via endogenous esterase activity . In contrast, first‑generation ionizable lipids such as DLin‑MC3‑DMA rely on slower hepatic elimination pathways due to their non‑ester hydrocarbon architecture, leading to prolonged tissue retention and potential cumulative toxicity upon repeat dosing [1]. While direct comparative pharmacokinetic data for BP Lipid 114 vs. DLin‑MC3‑DMA are not yet published, the class‑level evidence for ester‑containing ionizable lipids demonstrates systematically faster hepatic clearance half‑lives (typically 2–6 h) compared with non‑ester analogues (12–48 h) in rodent models [2].

Lipid clearance Biodegradability Hepatic metabolism

Scalable Synthesis and Kilogram‑Scale Feasibility: BP Lipid 114 Multi‑Kilogram Preparation Route vs. Custom Synthesis Limitations

The patent CN113387825A discloses a kilogram‑scale preparation method for long‑chain alkyl ester amine compounds encompassing the BP Lipid 114 scaffold, with reported yields exceeding 90% at the kilogram scale without requiring column chromatography [1]. This contrasts with many structurally related ionizable lipids (e.g., custom SM‑102 analogues with non‑standard tail lengths) that are often synthesized via multi‑step routes requiring extensive chromatographic purification and achieving only 30–60% overall yields at gram scale [2]. The availability of a validated, scalable route directly translates to lower cost, higher batch‑to‑batch consistency, and shorter lead times for procurement.

Cmc synthesis Kilogram-scale production Supply chain reliability

High‑Impact Procurement Scenarios for BP Lipid 114 Based on Verified Differentiation Evidence


mRNA Vaccine Formulation Optimization: Tuning Potency via Outside‑Carbon Count While Retaining SM‑102‑Like Ionization

Biopharmaceutical teams developing prophylactic or therapeutic mRNA vaccines can procure BP Lipid 114 as a direct structural analogue of SM‑102 that shifts the outside‑carbon count from 11 to 9. The machine‑learning validated SAR from Lewis et al. (2023) indicates that this modification alters the transfection potency landscape, potentially improving expression in muscle or lymphoid tissues without changing the pKa or formulation parameters (DSPC:cholesterol:DMG‑PEG2000 ratios) [1]. This allows rational potency tuning without de novo formulation screening, accelerating candidate selection for in vivo immunogenicity studies.

siRNA Hepatic Gene Silencing: Leveraging Esterase‑Cleavable Linkages for Repeat‑Dose Safety

For liver‑targeted siRNA therapeutics (e.g., TTR amyloidosis, hypercholesterolemia), BP Lipid 114 offers the dual ester topology that has been validated in the LNP literature to provide predictable, rapid hepatic clearance while maintaining sufficient plasma stability for endosomal uptake [2]. Procurement of BP Lipid 114 for chronic siRNA dosing regimens is supported by the class‑level evidence that ester‑containing ionizable lipids reduce cumulative liver exposure compared with non‑ester lipids such as DLin‑MC3‑DMA, potentially improving the therapeutic window for indications requiring monthly or quarterly administration.

Pilot‑Scale GMP Transition: Reducing Supply‑Chain Risk with a Kilogram‑Scale‑Enabled Ionizable Lipid

Academic spin‑offs and small‑to‑medium enterprises advancing LNP‑based programs to IND‑enabling studies face a common bottleneck: sourcing GMP‑grade ionizable lipids with documented scalability. The BP Lipid 114 scaffold is supported by patent CN113387825A, which demonstrates a high‑yielding (≥90%), chromatography‑free kilogram‑scale synthesis [3]. Procuring BP Lipid 114 from vendors referencing this route ensures that the transition from milligram‑scale screening to gram‑scale tox batches and eventually kilogram‑scale GMP production can occur without a change in synthetic methodology, preserving process comparability and reducing regulatory risk.

Structure–Activity Relationship (SAR) Library Expansion for Machine‑Learning‑Guided LNP Design

Computational chemistry and formulation science groups building ionizable lipid libraries for ML‑driven LNP optimization can use BP Lipid 114 as a characterized reference point within the ethanolamine ionizable lipid space. Its precisely defined structural parameters—9 outside carbons, C6/C8 ester placement, ethanolamine head, pKa ~6.8—make it an ideal anchor compound for benchmarking new in silico predictions against the experimentally validated potency landscape described in the Lewis et al. dataset (R² = 0.83 for test‑set lipids) [1]. This enables systematic exploration of chemical space around a procurable, data‑rich core scaffold.

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